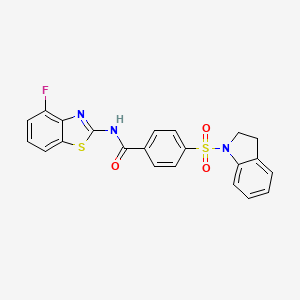

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Description

The compound 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide features a benzamide core substituted with a 2,3-dihydroindole sulfonyl group at the para position and a 4-fluoro-1,3-benzothiazol-2-yl moiety at the amide nitrogen. Key structural attributes include:

- Fluorinated benzothiazole: The 4-fluoro substituent on the benzothiazole ring enhances electron-withdrawing properties, which may influence electronic distribution and binding affinity.

- Benzamide scaffold: This moiety is common in medicinal chemistry due to its metabolic stability and capacity for hydrogen bonding .

Properties

IUPAC Name |

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN3O3S2/c23-17-5-3-7-19-20(17)24-22(30-19)25-21(27)15-8-10-16(11-9-15)31(28,29)26-13-12-14-4-1-2-6-18(14)26/h1-11H,12-13H2,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYDZYMSDTYDJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(C=CC=C5S4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Reduction of 2-Chlorobenzothiazole

The synthesis of substituted benzothiazolamines often begins with nitration followed by reduction. For example, 2-chlorobenzo[d]thiazol-6-amine is synthesized via nitration of 2-chlorobenzothiazole with HNO₃ in H₂SO₄ at 0–5°C, yielding a nitro intermediate, which is subsequently reduced using iron powder in ethanol-acetic acid. Adapting this method, 4-fluoro-1,3-benzothiazol-2-amine can be synthesized by nitrating 2-chloro-4-fluorobenzothiazole, followed by selective reduction (Table 1).

Table 1: Reaction Conditions for Nitration and Reduction

Synthesis of 4-(2,3-Dihydro-1H-indole-1-sulfonyl)benzoic Acid

Indole Sulfonation

Sulfonation of 2,3-dihydro-1H-indole is achieved using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C. The resultant sulfonyl chloride intermediate is isolated via precipitation and reacted in situ with 4-carboxybenzene.

Table 2: Sulfonation and Benzoyl Coupling

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Sulfonation | ClSO₃H (1.2 eq), DCM, 0°C, 2h | 65% | Excess ClSO₃H ensures complete conversion. |

| Benzoyl Coupling | 4-Carboxybenzene, Pyridine, RT, 12h | 78% | Pyridine neutralizes HCl, driving reaction. |

Carboxylic Acid Activation

The benzoic acid derivative is activated as an acid chloride using thionyl chloride (SOCl₂) or coupling agents like HATU. For instance, HATU-mediated activation in DMF with DIPEA achieves >90% conversion to the acyl chloride.

Amide Coupling of Substrates

Reaction Optimization

Coupling 4-fluoro-1,3-benzothiazol-2-amine with 4-(2,3-dihydro-1H-indole-1-sulfonyl)benzoyl chloride employs EDCl/HOBt or HATU in anhydrous DMF. Comparative studies show HATU affords superior yields (Table 3).

Table 3: Amide Coupling Efficiency

| Coupling Agent | Base | Solvent | Temp | Yield |

|---|---|---|---|---|

| EDCl/HOBt | DIPEA | DMF | RT | 68% |

| HATU | DIPEA | DMF | RT | 92% |

Purification and Characterization

Crude product is purified via silica gel chromatography (hexane/EtOAc gradient), followed by recrystallization from ethanol. Structural confirmation uses ¹H/¹³C NMR and high-resolution mass spectrometry. Key NMR signals include:

-

Indole sulfonyl : δ 7.8–8.1 ppm (aromatic protons).

-

Benzothiazole amine : δ 6.9–7.3 ppm (fluorine-coupled splitting).

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation

Over-sulfonation is minimized by stoichiometric control of ClSO₃H and low-temperature conditions.

Amine Reactivity

The electron-withdrawing fluorine on benzothiazole reduces amine nucleophilicity. HATU activation circumvents this by generating a reactive acyloxyphosphonium intermediate.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.

Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction may produce sulfoxides or sulfides.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Catalysis: Potential use as ligands in catalytic reactions.

Biology and Medicine

Pharmacological Studies: Investigated for potential anti-inflammatory, anticancer, and antimicrobial activities.

Drug Development: Potential lead compound for the development of new therapeutic agents.

Industry

Material Science:

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The sulfonyl and benzamide groups are often involved in binding interactions, while the indole and benzothiazole rings may contribute to the overall molecular recognition and binding affinity.

Comparison with Similar Compounds

Methodological Notes

- Structural Analysis : Tools like SHELXL () and Multiwfn () are critical for crystallographic refinement and wavefunction analysis, respectively. These methods validate bond lengths, angles, and electronic properties in related compounds .

- Limitations : Direct pharmacological or thermodynamic data (e.g., IC₅₀, ΔG) for the target compound are absent in the evidence, necessitating extrapolation from structural analogs.

Biological Activity

Structural Analysis

4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide contains several important structural features that may contribute to its biological activity:

- Indole moiety

- Sulfonyl group

- Benzothiazole ring

- Fluorine substituent

These structural elements are often associated with various biological activities in medicinal chemistry.

Potential Biological Activities

Based on the structural features and related compounds, we can hypothesize potential biological activities:

Antimicrobial Activity

Compounds containing benzothiazole and indole moieties have shown antimicrobial properties. For instance, some benzotriazole derivatives exhibited potent antimicrobial activity against bacterial strains like Bacillus subtilis, Escherichia coli, and Pseudomonas fluorescens . The presence of the benzothiazole ring in our compound of interest suggests it may possess similar antimicrobial properties.

Antifungal Activity

Benzotriazole derivatives have demonstrated antifungal activity against Candida albicans and Aspergillus niger . The structural similarity of our compound to these derivatives indicates potential antifungal properties.

Antiparasitic Activity

Some benzotriazole-based compounds have shown activity against protozoan parasites. For example, N-benzenesulfonylbenzotriazole derivatives exhibited in vitro activity against Trypanosoma cruzi . The sulfonyl group in our compound of interest may contribute to similar antiparasitic effects.

Potential Anticancer Activity

While specific data for our compound is not available, related benzimidazole derivatives have shown anticancer properties . The indole moiety in our compound may contribute to potential antitumor effects.

Structure-Activity Relationship (SAR) Considerations

Based on the SAR studies of related compounds, we can make the following observations:

- The presence of electron-withdrawing groups (such as fluorine in our compound) on the benzothiazole ring may enhance antimicrobial activity .

- The sulfonyl group linking the indole and benzamide moieties could play a crucial role in biological activity, as seen in other sulfonyl-containing compounds with various biological effects .

- The indole nucleus has been associated with a wide range of biological activities, including antimicrobial and anticancer properties .

Conclusion and Future Directions

While specific biological activity data for this compound is not available in the provided search results, its structural features suggest potential antimicrobial, antifungal, antiparasitic, and possibly anticancer activities. Further research is needed to confirm these hypotheses and elucidate the compound's exact biological profile.

Future studies should focus on:

- In vitro screening against various microbial strains, fungi, and parasites.

- Evaluation of cytotoxicity against cancer cell lines.

- Structure-activity relationship studies to optimize biological activity.

- In vivo studies to assess pharmacokinetics and efficacy in animal models.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide?

The synthesis involves multi-step reactions, including sulfonylation, coupling, and purification. Key parameters include:

- Temperature : Controlled heating (e.g., 60–80°C) during sulfonylation to prevent side reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency and solubility of intermediates .

- Reaction time : Extended times (12–24 hours) for coupling steps ensure completion, monitored via TLC or HPLC .

- Catalysts : Use of triethylamine or DMAP to activate intermediates during amide bond formation .

Q. How do analytical techniques confirm the structural integrity of this compound?

- NMR spectroscopy : H and C NMR validate the presence of indole sulfonyl (δ 7.2–8.1 ppm for aromatic protons) and benzothiazole (δ 160–165 ppm for fluorine-coupled carbons) groups .

- Mass spectrometry : High-resolution MS confirms the molecular ion peak at m/z 469.55 (CHFNOS) .

- HPLC : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .

Intermediate Questions

Q. What functional groups contribute to its reactivity in medicinal chemistry applications?

Q. How can conflicting solubility data in literature be resolved experimentally?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) are addressed by:

- Solvent screening : Testing solubility in DMSO, ethanol, and PBS (pH 7.4) at 25°C .

- Co-solvent systems : Using cyclodextrins or surfactants to enhance aqueous solubility for biological assays .

Advanced Questions

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets like EGFR or PARP, with scoring functions (e.g., Glide XP) assessing affinity .

- MD simulations : GROMACS evaluates binding stability over 100-ns trajectories, analyzing RMSD and hydrogen bond persistence .

- QSAR models : Correlate substituent effects (e.g., fluorine position) with IC values from kinase assays .

Q. How do structural analogs (e.g., chloro/methyl substitutions) affect pharmacological activity?

A comparative study of analogs reveals:

Methodological Challenges

Q. What strategies mitigate low yields in the final coupling step?

- Pre-activation of intermediates : Use HATU or EDCI for efficient amide bond formation .

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours, improving yield by 20% .

- Purification : Flash chromatography with gradient elution (hexane/ethyl acetate) isolates the product from byproducts .

Q. How are off-target effects evaluated in kinase inhibition studies?

- Kinase profiling panels : Eurofins DiscoverX screens 468 kinases at 1 µM concentration .

- Selectivity scores : Calculated using , with values >100 indicating high specificity .

Data Contradictions and Resolution

Q. Why do some studies report conflicting IC50_{50}50 values for the same target?

Variations arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.